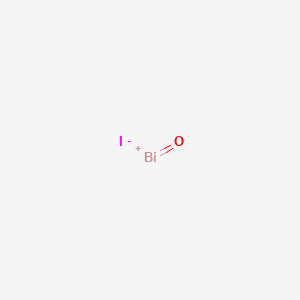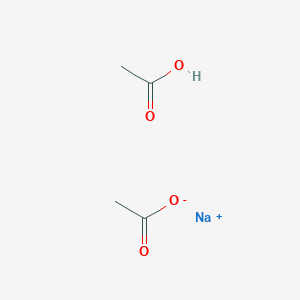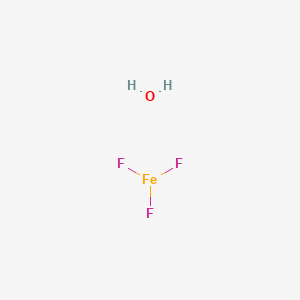
Iron(III) fluoride trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(III) fluoride trihydrate can be synthesized through the reaction of iron(III) chloride with hydrofluoric acid. The reaction typically occurs at room temperature, and the product is obtained by evaporating the solution to yield the hydrated form .
Industrial Production Methods: Industrial production of trifluoroiron;hydrate involves similar methods, where iron(III) chloride is reacted with hydrofluoric acid under controlled conditions to ensure the purity and yield of the product. The process may involve additional purification steps to remove impurities and obtain the desired hydrated form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the iron(III) ion is further oxidized to higher oxidation states.
Reduction: The compound can be reduced to iron(II) fluoride under specific conditions.
Substitution: this compound can participate in substitution reactions where the fluoride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as phosphines or amines under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: Higher oxidation state iron compounds.
Reduction: Iron(II) fluoride.
Substitution: Complexes with new ligands replacing fluoride ions.
Aplicaciones Científicas De Investigación
Iron(III) fluoride trihydrate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including fluorination and oxidation reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis and as a probe for studying iron metabolism.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent in certain treatments.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and advanced ceramics
Mecanismo De Acción
The mechanism of action of trifluoroiron;hydrate involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The iron(III) ion can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Iron(III) chloride: Another iron(III) compound with chloride ions instead of fluoride.
Iron(III) bromide: Similar to iron(III) fluoride but with bromide ions.
Iron(III) oxide: An iron(III) compound with oxide ions.
Comparison:
Uniqueness: Iron(III) fluoride trihydrate is unique due to the presence of fluoride ions, which impart distinct chemical properties compared to chloride or bromide ions. The fluoride ions make it a stronger Lewis acid and more effective in certain catalytic applications.
Reactivity: The reactivity of trifluoroiron;hydrate differs from that of iron(III) chloride and iron(III) bromide due to the different halide ions.
Propiedades
IUPAC Name |
trifluoroiron;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZWQDCJOMLRF-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Fe](F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3FeH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

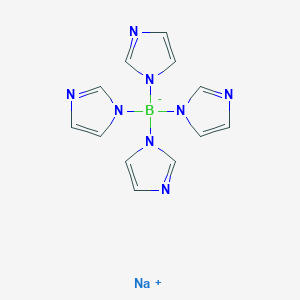
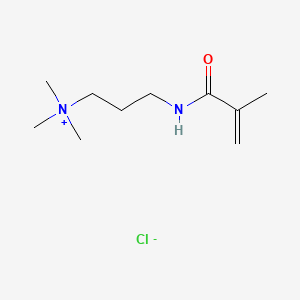
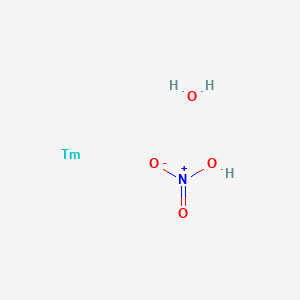
![[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)](/img/structure/B7800085.png)

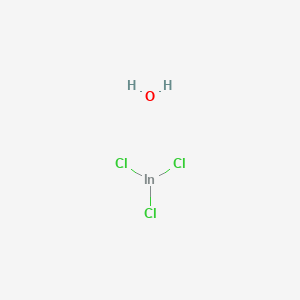

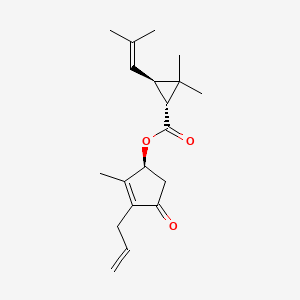

![Dibenz[a,c]anthracene](/img/structure/B7800147.png)
